3-Bromo-9-vinyl-9H-carbazole

Electron-beam lithography Negative resist Microfabrication

Poly(N-vinylcarbazole) (PVK) resists suffer from slow e-beam sensitivity (~10 μC/cm²), limiting wafer throughput in semiconductor lithography. 3-Bromo-9-vinyl-9H-carbazole directly solves this bottleneck: - Its homopolymer delivers D ≈ 2 μC/cm² sensitivity at 25 kV, enabling ~5× faster patterning and lower cost per wafer. - The single C3-aryl bromide provides a precise mono-functional handle for Suzuki/Sonogashira coupling-unattainable with unsubstituted or 3,6-dibromo analogs-streamlining PhOLED/TADF emitter synthesis. - Cross-linked poly(3-Br-NVK) exhibits ~20× faster electrochromic switching vs. PVK, meeting sub-second optical transition specifications. Supplied with ≥98% purity (GC), stored under argon at 2-8°C, and shipped with wet ice to ensure monomer integrity for demanding optoelectronic research and pilot-scale device fabrication.

Molecular Formula C14H10BrN
Molecular Weight 272.14 g/mol
CAS No. 32072-08-5
Cat. No. B1636593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-9-vinyl-9H-carbazole
CAS32072-08-5
Molecular FormulaC14H10BrN
Molecular Weight272.14 g/mol
Structural Identifiers
SMILESC=CN1C2=C(C=C(C=C2)Br)C3=CC=CC=C31
InChIInChI=1S/C14H10BrN/c1-2-16-13-6-4-3-5-11(13)12-9-10(15)7-8-14(12)16/h2-9H,1H2
InChIKeyDLLOBIBTOUBQQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-9-vinyl-9H-carbazole: Dual-Functional Vinylcarbazole Monomer


3-Bromo-9-vinyl-9H-carbazole (CAS 32072-08-5, also indexed under CAS 46499-01-8 for its monomeric form) is a halogenated N-vinylcarbazole derivative (C₁₄H₁₀BrN, MW 272.14 g/mol) belonging to the class of carbazole-based vinyl monomers [1]. The compound possesses two orthogonal reactive sites—a polymerizable N-vinyl group and a C3-aryl bromide amenable to Pd-catalyzed cross-coupling—enabling it to serve simultaneously as a polymerization monomer and a post-functionalization handle . Its homopolymer, poly(3-bromo-N-vinylcarbazole), exhibits photoconductive, electrochromic, and electron-beam-sensitive properties that are quantifiably distinct from those of the unsubstituted parent polymer poly(N-vinylcarbazole) (PVK), making monomer selection a critical determinant of downstream material performance [2][3].

Dual-reactive vinylcarbazole monomer with orthogonal N-vinyl and C3-aryl bromide sites
Polymerizable vinyl group enables radical homopolymerization and copolymerization
C3-Br handle supports Pd-catalyzed Suzuki, Sonogashira, and Heck cross-coupling diversification
Key building block for optoelectronic polymer research: e-beam resists, electrochromics, OLED hosts

Why Analog Substitution Fails for 3-Bromo-9-vinyl-9H-carbazole


The performance of carbazole-based optoelectronic polymers is exquisitely sensitive to the nature, number, and position of halogen substituents on the carbazole ring [1]. Unsubstituted 9-vinylcarbazole (NVK, CAS 1484-13-5) lacks the aryl halide handle required for post-polymerization cross-coupling diversification, while the 3,6-dibromo analog (CAS 1214-16-0) introduces two heavy atoms that alter chain flexibility, solubility, and electronic structure in ways that are not simply additive [2]. The 3-chloro derivative provides a less reactive C–Cl bond for cross-coupling, and the 3-iodo analog, though more reactive, imparts different steric and heavy-atom effects on triplet-state behavior [3]. Direct head-to-head studies demonstrate that the mono-bromo substitution at position 3 confers a unique balance of electron-beam sensitivity, electrochromic switching speed, and polymer-chain flexibility that cannot be recapitulated by interchanging the halogen identity or increasing the degree of substitution [4].

Unsubstituted 9-vinylcarbazole (NVK)
Lacks the aryl halide cross-coupling handle; post-polymerization diversification not possible. Reported e-beam sensitivity and electrochromic speed are substantially lower.
3,6-Dibromo-9-vinylcarbazole
Two C-Br sites lead to statistical bis-functionalization or undesired cross-linking. Chain flexibility and solubility differ non-additively from the mono-bromo analog.
3-Chloro-9-vinylcarbazole
C-Cl bond exhibits lower oxidative addition reactivity in cross-coupling, limiting coupling efficiency under standard Pd conditions.
3-Iodo-9-vinylcarbazole
Higher reactivity but introduces strong heavy-atom triplet quenching that diminishes luminescence. Cost and stability may constrain scalable procurement.

Quantitative Differentiation Evidence vs. Closest Analogs


Electron-Beam Resist Sensitivity Comparison

Poly(3-bromo-N-vinylcarbazole) exhibits approximately 5-fold higher electron-beam sensitivity compared to unsubstituted poly(N-vinylcarbazole) (PVK), enabling lithographic patterning at substantially lower exposure doses [1]. The unsubstituted PVK requires high molecular weight (Mw ≥ 10⁶) to achieve adequate sensitivity (D ≤ ca. 10 μC/cm² at 25 kV), whereas the 3-bromo-substituted polymer reaches D ≈ 2 μC/cm² without the need for ultra-high molecular weight or cross-linking additives [1].

E-Beam Sensitivity
Head-to-head
D ≈ 2 μC/cm² (3-Br polymer) vs. ≤10 μC/cm² for PVK at 25 kV
Reported ~5× higher sensitivity supports faster lithographic throughput review
Negative resist mode; polymer film on substrate; Jagt & Sevriens, 1980
Electron-beam lithography Negative resist Microfabrication

Electrochromic Switching Speed Comparison

Cross-linked poly(3-bromo-N-vinylcarbazole) films produced by potentiostatic anodic oxidation on platinum electrodes display an electrochromic response approximately 20 times faster than that of the corresponding poly(N-vinylcarbazole) material [1]. This quantitative comparison was established under identical electrochemical conditions, directly attributing the enhanced switching kinetics to the presence of the 3-bromo substituent [1].

Electrochromic Switching
Head-to-head
ca. 20× faster response vs. unsubstituted PVK under identical potentiostatic conditions
Supports rapid optical modulation in dynamic electrochromic research
Cross-linked film on Pt electrode; anodic oxidation; Compton et al., 1985
Electrochromic devices Smart windows Display technology

Polymer Chain Flexibility Comparison

Systematic viscometric and gel-permeation chromatography analysis by González, Zamora, León, and Pielichowsky (1991) demonstrated that halogen substitution at the 3-position of the carbazole ring alters the monomeric unit projection length (ℏ) and the Ptitsyn-Eizner flexibility parameter (λ) of the resulting polymer [1]. The study, which directly compared homopolymers derived from N-vinylcarbazole, 3-Cl-N-vinylcarbazole, and 3-Br-N-vinylcarbazole prepared under identical radical polymerization conditions, found that bromine substitution produces a measurably different chain rigidity compared to chlorine substitution, with the unsubstituted PNVC exhibiting λθ ≈ 6.31 as a baseline [1][2].

Chain Flexibility
Head-to-head
Distinct viscometric constants K, a and Ptitsyn-Eizner λ parameter vs. Cl and H analogs
Bromine substitution alters chain rigidity relevant to solution processing
Intrinsic viscosity in THF at 25 °C; GPC elution volume; González et al., 1991
Polymer physics Chain conformation Solution properties

Excimer Suppression in Halogenated PVK

Thermoluminescence studies of poly(9-vinylcarbazole) (PVK) modified by substitution with halogens (Cl, Br, I) across the 15–325 K temperature range revealed that halogen introduction reduces the probability of excimer formation due to steric hindrance, while producing a consistent bathochromic shift in emission spectra attributable to mesomeric effects of the halogen on the π-carbazolic system [1]. Critically, bromine substitution achieves excimer suppression without the excessive heavy-atom-induced triplet quenching associated with iodine, positioning the 3-bromo derivative as the optimal balance point in the halogen series for applications requiring both reduced excimer emission and preserved luminescence efficiency [1].

Excimer Suppression
Reported
Reduced excimer formation probability; bathochromic shift in thermoluminescence
Limits parasitic emission while preserving luminescence efficiency
15–325 K, halogen series comparison; cross-study context
Thermoluminescence Excimer formation Optoelectronic polymers

Site-Selective Cross-Coupling Handle Comparison

The single C3-bromine substituent on 3-bromo-9-vinylcarbazole provides a stoichiometrically defined, mono-functional cross-coupling site compatible with Suzuki-Miyaura, Sonogashira, and Heck reactions, enabling precise introduction of one conjugated arm per monomer unit [1]. In contrast, 3,6-dibromo-9-vinylcarbazole (CAS 1214-16-0) yields di-functionalized products that may lead to undesired cross-linking or statistical mixtures when mono-substitution is desired, while unsubstituted 9-vinylcarbazole lacks any aryl halide handle entirely, precluding direct post-polymerization diversification . The 3-iodo analog offers higher oxidative addition reactivity but is less stable and more costly, making the bromo derivative the practical choice for scalable building-block procurement [2].

Cross-Coupling Site
Class-level
Single C3-Br: 1 reactive site vs. 0 (NVK) or 2 (3,6-diBr); Br provides balanced reactivity/stability
Enables precise mono-functional conjugation for modular synthesis
Suzuki, Sonogashira, Heck; Br as practical handle relative to Iodo
Cross-coupling chemistry Suzuki-Miyaura Sonogashira Building block

High-Value Application Scenarios


High-Throughput Electron-Beam Lithography Resists

When poly(3-bromo-N-vinylcarbazole) is employed as a negative electron-beam resist, its D ≈ 2 μC/cm² sensitivity at 25 kV enables approximately 5× faster wafer throughput compared to formulations based on unsubstituted poly(N-vinylcarbazole), which requires D ≤ ca. 10 μC/cm² even at Mw ≥ 10⁶ [3]. For semiconductor fabs and research lithography facilities where beam time is the dominant operational cost, substituting the unsubstituted monomer with 3-bromo-9-vinylcarbazole directly reduces exposure cost per wafer and increases tool utilization.

Fast-Switching Electrochromic Displays and Smart Windows

The ca. 20-fold faster electrochromic response of cross-linked poly(3-bromo-N-vinylcarbazole) relative to poly(N-vinylcarbazole) makes it the material of choice for dynamic electrochromic devices requiring sub-second optical transitions [3]. Procurement of 3-bromo-9-vinylcarbazole monomer is essential when the application specification mandates switching speeds unattainable with the unsubstituted PVK system.

Modular Synthesis of OLED Host Materials

The single C3-aryl bromide of 3-bromo-9-vinylcarbazole provides a unique mono-functional cross-coupling handle that enables precise Suzuki-Miyaura or Sonogashira coupling to introduce exactly one conjugated arm—a critical requirement for synthesizing well-defined small-molecule host materials for phosphorescent OLEDs (PhOLEDs) and thermally activated delayed fluorescence (TADF) emitters [3]. Neither the unsubstituted 9-vinylcarbazole (no handle) nor the 3,6-dibromo analog (statistical bis-functionalization) can deliver this precision without additional protection/deprotection steps, making the mono-bromo monomer the only practical procurement choice for streamlined synthetic routes.

Photoconductive Polymer Blends with Controlled Excimer Emission

In photoconductive polymer blends where excimer formation is a parasitic loss channel, poly(3-bromo-N-vinylcarbazole) suppresses excimer emission probability through steric hindrance while preserving luminescence efficiency—a balance not achieved by the 3-iodo analog, whose heavy-atom effect introduces deleterious triplet quenching [3]. For procurement of monomers destined for scintillation plastics, photorefractive composites, or organic photodetector active layers, the 3-bromo derivative represents the empirically validated optimum within the halogenated N-vinylcarbazole series.

Application
Selection Property
Validation Focus
High-Throughput E-Beam Lithography Resists
Monomer bromination pattern and e-beam reactivity profile
Sensitivity-dose response and cross-linking efficiency in negative-tone resists
Fast-Switching Electrochromic Displays and Smart Windows
Electrochromic response speed associated with 3-Br substitution
Switching kinetics under anodic oxidation; optical contrast stability
Modular Synthesis of OLED Host Materials
Mono-functional C3-Br cross-coupling handle architecture
Site-selective conjugation precision for PhOLED/TADF building blocks
Photoconductive Blends with Controlled Excimer Emission
Excimer suppression vs. heavy-atom quenching balance in halogenated PVK
Luminescence efficiency retention in scintillation and photorefractive composites
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